7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one
Description
Properties
CAS No. |
877825-76-8 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.253 |
IUPAC Name |
7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17) |
InChI Key |
LXXAGVDGBLIDTC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one typically involves the following steps:
Cyclization: The formation of the quinoxaline ring system can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamine and 1,2-dicarbonyl compounds.
Substitution: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the nitroquinoxaline intermediate reacts with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Pyrrolidine, various nucleophiles.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Quinoxalines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may also inhibit certain enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Core Scaffold Variations
The quinoxaline moiety is structurally related to quinoline and benzodiazepine systems. Key analogs include:
Key Observations :
- Pyrrolidine substitution introduces a basic nitrogen, improving solubility in polar solvents compared to non-amine analogs .
Conformational Analysis
The puckering of the dihydroquinoxaline ring can be analyzed using Cremer-Pople coordinates, which quantify out-of-plane displacements . For example:
- Planar rings (e.g., fully aromatic quinoxaline) have near-zero puckering amplitudes.
- Partially saturated rings (e.g., dihydroquinoxalin-2-one) exhibit non-planar conformations, with puckering parameters dependent on substituents.
While crystallographic data for this compound is unavailable, studies on similar systems suggest that bulky substituents like pyrrolidine may induce chair-like or envelope conformations, affecting molecular packing and solubility .
Electronic and Pharmacokinetic Properties
- Nitro Group Impact: The nitro group at C7 increases electrophilicity, making the compound more reactive than 3-nitroquinoxaline derivatives. This could enhance interactions with biological targets (e.g., nitroreductase enzymes).
- Pyrrolidine Contribution: The pyrrolidine moiety likely improves blood-brain barrier penetration compared to non-amine analogs, a trait observed in neuroactive compounds .
- LogP Estimation : Based on structural analogs, the logP of this compound is predicted to be ~1.5–2.0 (moderate lipophilicity), balancing solubility and membrane permeability.
Biological Activity
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a quinoxaline core with a nitro and pyrrolidine group, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 877825-76-8 |
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 260.253 g/mol |
| IUPAC Name | 7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
| Solubility | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that may interact with cellular components, potentially inhibiting certain enzymes or receptors involved in disease processes .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its anticancer and antimicrobial properties.
- Cell Cycle Modulation : Studies suggest that it could induce cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to it have demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. This aspect is particularly relevant in the context of rising antibiotic resistance.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of quinoxaline derivatives, this compound was found to significantly inhibit the growth of HepG2 liver cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study 2: Enzyme Interaction
Another study focused on the inhibition of specific kinases by quinoxaline derivatives. Although not directly tested on this compound, related compounds showed strong inhibition against tyrosine kinases involved in cancer progression . This suggests potential pathways through which our compound may exert similar effects.
Comparative Analysis
When compared to similar compounds like 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one and 1,2,4-benzothiadiazine derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity .
Summary Table of Similar Compounds
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Varies |
| 6-Fluoro-7-nitro-tetrahydroquinolin | Hypoxia-selective fluorescence imaging | Not specified |
| 1,2,4-Benzothiadiazine | Antimicrobial and anticancer | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
